2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
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Overview
Description
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbon of the chloroacetic acid, leading to the formation of the acetamide linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups attached to the nitrogen atom.
Scientific Research Applications
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation pathways, leading to the induction of apoptosis in cancer cells . The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.
1,2,4-Triazole derivatives: A broad class of compounds with various substituents on the triazole ring, exhibiting diverse biological activities.
Uniqueness
2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is unique due to its specific combination of the triazole ring and the acetamide linkage, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other research areas .
Properties
Molecular Formula |
C10H11N5O |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H11N5O/c11-5-10(16)14-8-1-3-9(4-2-8)15-7-12-6-13-15/h1-4,6-7H,5,11H2,(H,14,16) |
InChI Key |
CLPPOQUQLJHMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)N2C=NC=N2 |
Origin of Product |
United States |
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